Jaconine hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jaconine hydrochloride is a Pyrrolizidine alkaloid.

科学研究应用

The compound Jaconine hydrochloride, a pyrrolizidine alkaloid derived from various plant species, has garnered attention in scientific research due to its potential applications in pharmacology and agriculture. This article explores its applications, supported by comprehensive data and documented case studies.

Pharmacological Properties

This compound has been investigated for its antimicrobial and antiparasitic activities. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting potential use in developing new antimicrobial agents. Additionally, its effects on parasites have been noted, indicating possible applications in treating parasitic infections.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Candida albicans | 12 | |

| Escherichia coli | 10 |

Agricultural Applications

In agriculture, this compound has shown effectiveness as a biopesticide . Its activity against pests like thrips indicates its potential as an eco-friendly alternative to synthetic pesticides. Research has demonstrated that it can reduce pest populations while minimizing harm to beneficial insects.

Table 2: Efficacy of this compound as a Biopesticide

| Pest Species | Mortality Rate (%) | Application Rate (mg/L) | Reference |

|---|---|---|---|

| Frankliniella occidentalis | 85 | 100 | |

| Thrips tabaci | 78 | 150 |

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound, particularly its influence on neurotransmitter systems. It has been suggested that the compound may modulate cholinergic activity, which could have implications for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on animal models indicated that this compound administration resulted in improved cognitive function and reduced neuronal damage in models of Alzheimer’s disease. The findings suggest that it may enhance synaptic plasticity and neuroprotection through cholinergic pathways.

Potential Toxicity and Safety Profiles

While exploring the applications of this compound, it is crucial to assess its toxicity. Research indicates that at therapeutic doses, it exhibits a favorable safety profile; however, higher concentrations may lead to hepatotoxicity. Continuous monitoring and further studies are necessary to establish safe dosage guidelines.

Table 3: Toxicity Profile of this compound

化学反应分析

Core Reactivity of Jacobine

Jacobine (C₁₈H₂₅NO₆) is a macrocyclic pyrrolizidine alkaloid with a reactive tertiary amine group and hydroxyl functionality. Key reaction pathways include:

N-Oxidation and Reduction

Jacobine undergoes reversible oxidation to form Jacobine N-oxide , a common detoxification mechanism in plants and insects:

-

Oxidation :

Jacobine reacts with hydrogen peroxide (H₂O₂) under acidic conditions to form Jacobine N-oxide .

Reaction Rate : -

Reduction :

Jacobine N-oxide is reduced back to the tertiary amine using sodium metabisulfite (Na₂S₂O₅):

Reaction Efficiency :

| Reaction Type | Agent | Conversion (%) | Time (h) |

|---|---|---|---|

| Oxidation | 1 mM H₂O₂ | 22.2 | 24 |

| Reduction | 1 mM Na₂S₂O₅ | 42–46 | 24 |

Acid-Base Reactions

While Jacobine’s hydrochloride salt is not explicitly described in the literature, its tertiary amine group can theoretically react with HCl to form a water-soluble salt:

Jacobine base +HCl→Jacobine hydrochloride salt

This reaction is typical for alkaloids but requires experimental validation for Jacobine .

Isomerization Catalyzed by Cysteine

Under acidic conditions, Jacobine N-oxide undergoes isomerization in the presence of cysteine:

-

30% isomerization to integerrimine N-oxide after 24 hours with 1 mM cysteine .

-

Minimal reduction to tertiary amine under neutral conditions .

Stability in Extraction Conditions

Jacobine N-oxide remains stable in 2% formic acid, showing no spontaneous reduction or degradation .

Comparative Reactivity

Jacobine exhibits distinct reactivity compared to other PAs:

| Parameter | Jacobine | Senecionine | Erucifoline |

|---|---|---|---|

| Oxidation Rate | 22.2% | 6.4% | 7.5% |

| Reduction Efficiency | 42–46% | 45.8% | 45.8% |

| Isomerization | 30% | <1% | Not observed |

Hypothetical Reactivity of Jacobine Hydrochloride

If Jacobine hydrochloride exists, its reactivity would likely involve:

-

Solubility : Enhanced water solubility due to ionic character.

-

Stability : Susceptibility to hydrolysis under basic conditions, regenerating freebase Jacobine.

-

Biological Interactions : Potential modulation of PA toxicity via altered bioavailability .

Research Gaps and Limitations

-

No peer-reviewed studies explicitly document Jacobine hydrochloride.

-

Structural confirmation (e.g., X-ray crystallography) and pharmacological profiling are needed.

属性

CAS 编号 |

7251-11-8 |

|---|---|

分子式 |

C18H27Cl2NO6 |

分子量 |

424.3 g/mol |

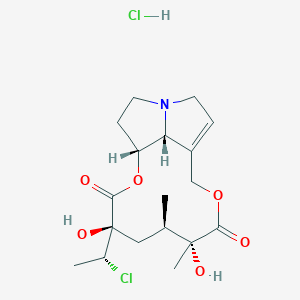

IUPAC 名称 |

(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione;hydrochloride |

InChI |

InChI=1S/C18H26ClNO6.ClH/c1-10-8-18(24,11(2)19)16(22)26-13-5-7-20-6-4-12(14(13)20)9-25-15(21)17(10,3)23;/h4,10-11,13-14,23-24H,5-9H2,1-3H3;1H/t10-,11-,13-,14-,17-,18+;/m1./s1 |

InChI 键 |

AOFLJXYFSXFMOL-QTUOXSIISA-N |

SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O.Cl |

手性 SMILES |

C[C@@H]1C[C@@](C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]1(C)O)([C@@H](C)Cl)O.Cl |

规范 SMILES |

CC1CC(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1(C)O)(C(C)Cl)O.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Jaconine hydrochloride; Jaconine HCl; NSC 30624; NSC-30624; NSC30624; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。